1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide, also known as BAY 38-7271, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In
Wirkmechanismus
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is a selective antagonist of the CB1 receptor, which is primarily located in the central nervous system. The CB1 receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound 38-7271 binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting their physiological effects.
Biochemical and Physiological Effects:
This compound 38-7271 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and oxidative stress in the brain, improve cognitive function, and reduce anxiety-like behavior in animal models. In cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the potential off-target effects of this compound 38-7271 on other receptors and signaling pathways should be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective CB1 receptor antagonists for clinical use. Additionally, the potential use of this compound 38-7271 in combination with other drugs for the treatment of cancer should be further explored.
Synthesemethoden
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 can be synthesized using a multi-step process that involves the reaction of 4-piperidinecarboxylic acid with butylsulfonyl chloride to form the butylsulfonyl derivative. This intermediate is then reacted with 2-cyanophenyl magnesium bromide to yield this compound 38-7271. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 has been studied extensively for its potential therapeutic applications in various fields. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, it has been studied for its potential use in the treatment of addiction, anxiety, and depression. In oncology, it has been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-14(9-11-20)17(21)19-16-7-5-4-6-15(16)13-18/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOPORVNSZNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.